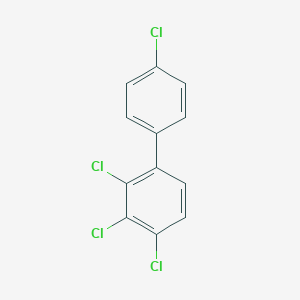

2,3,4,4'-Tetrachlorobiphenyl

Descripción general

Descripción

2,3,4,4’-Tetrachlorobiphenyl is a type of polychlorinated biphenyl (PCB), which is a class of organic compounds that contain multiple chlorine atoms attached to biphenyl, a molecule composed of two benzene rings. This compound is known for its persistence in the environment and its potential to bioaccumulate in living organisms. It is often studied due to its environmental impact and potential health effects .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4,4’-Tetrachlorobiphenyl typically involves the chlorination of biphenyl. The reaction conditions include the use of chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3) or aluminum chloride (AlCl3). The reaction is carried out under controlled temperature and pressure to ensure selective chlorination at the desired positions on the biphenyl molecule .

Industrial Production Methods

Industrial production of polychlorinated biphenyls, including 2,3,4,4’-Tetrachlorobiphenyl, was historically achieved through the direct chlorination of biphenyl in the presence of a catalyst. due to the environmental and health concerns associated with PCBs, their production has been banned or severely restricted in many countries .

Análisis De Reacciones Químicas

Types of Reactions

2,3,4,4’-Tetrachlorobiphenyl can undergo various chemical reactions, including:

Oxidation: This reaction can lead to the formation of hydroxylated metabolites.

Reduction: Reductive dechlorination can occur, especially under anaerobic conditions, leading to the formation of lower chlorinated biphenyls.

Substitution: Nucleophilic substitution reactions can replace chlorine atoms with other substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include cytochrome P450 enzymes in biological systems.

Reduction: Reductive dechlorination can be facilitated by microbial communities or chemical reductants.

Substitution: Nucleophilic reagents such as hydroxide ions can be used under basic conditions.

Major Products

Oxidation: Hydroxylated biphenyls.

Reduction: Lower chlorinated biphenyls.

Substitution: Biphenyl derivatives with different substituents.

Aplicaciones Científicas De Investigación

Environmental Applications

1. Bioremediation Studies:

Research has indicated that certain plant species can uptake and metabolize TCB. For instance, studies involving poplar trees (Populus deltoides × nigra) and switchgrass (Panicum virgatum) have demonstrated their ability to degrade TCB in hydroponic systems. These plants can potentially be used in phytoremediation strategies to mitigate PCB contamination in soil and water environments .

2. Toxicity Assessment:

TCB has been utilized in toxicological studies to evaluate its effects on various biological systems. Its interactions with cellular components and mechanisms of toxicity have been explored through in vitro and in vivo experiments. The compound's toxicity is often compared to that of 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), a well-known environmental contaminant .

Health Implications

1. Bioaccumulation and Biomagnification:

TCB is known for its persistence in the environment and tendency to bioaccumulate in living organisms. Studies have shown that it can be found in human tissues and breast milk, raising concerns about its potential health effects on humans and wildlife . The compound's presence in food chains leads to biomagnification, where higher trophic levels accumulate more significant concentrations of TCB.

2. Endocrine Disruption:

Research indicates that TCB may act as an endocrine disruptor. Its structural similarity to hormones allows it to interfere with hormonal signaling pathways, potentially leading to reproductive and developmental issues in exposed organisms .

Case Studies

Mecanismo De Acción

The mechanism of action of 2,3,4,4’-Tetrachlorobiphenyl involves its interaction with the aryl hydrocarbon receptor (AhR). Upon binding to AhR, it can alter the expression of various genes involved in xenobiotic metabolism. This interaction can lead to the formation of reactive oxygen species (ROS) and oxidative stress, contributing to its toxic effects .

Comparación Con Compuestos Similares

Similar Compounds

3,3’,4,4’-Tetrachlorobiphenyl: Another tetrachlorinated biphenyl with chlorine atoms at different positions.

2,2’,4,4’-Tetrachlorobiphenyl: Differently substituted tetrachlorobiphenyl.

2,3,4,5-Tetrachlorobiphenyl: Another isomer with chlorine atoms at different positions.

Uniqueness

2,3,4,4’-Tetrachlorobiphenyl is unique due to its specific chlorine substitution pattern, which influences its chemical reactivity, environmental persistence, and biological effects. Its specific interaction with the aryl hydrocarbon receptor distinguishes it from other isomers .

Actividad Biológica

2,3,4,4'-Tetrachlorobiphenyl (PCB 77) is a polychlorinated biphenyl (PCB) compound that has garnered attention due to its environmental persistence and potential biological effects. This compound is classified as a persistent organic pollutant (POP) and is known for its toxicological implications in both human health and ecological systems. Understanding its biological activity is crucial for assessing risks associated with exposure and developing remediation strategies.

- Chemical Formula : C12H6Cl4

- CAS Number : 33025-41-1

- Molecular Weight : 319.03 g/mol

- Melting Point : -107.3 °C

- Boiling Point : 99.2 °C

Endocrine Disruption

Research indicates that this compound exhibits antiestrogenic properties, interfering with estrogen signaling pathways in rodent models. In studies involving the rodent uterus and mammary cells, PCB 77 has been shown to inhibit estrogen-induced cellular proliferation, suggesting a potential role in disrupting endocrine functions .

Neurotoxicity

The compound has been linked to neurotoxic effects, particularly through its interaction with ion channels. Specifically, PCB 77 enhances the activity of the human Kv1.3 potassium channel, which plays a significant role in neuronal excitability and signaling. This modulation can lead to altered neuronal function and potentially contribute to neurodegenerative conditions .

Cytotoxicity and Apoptosis

In vitro studies have demonstrated that PCB 77 can induce cytotoxic effects in various cell lines. The compound triggers apoptosis through oxidative stress mechanisms and mitochondrial dysfunction. Such effects raise concerns regarding its impact on cellular health and longevity .

Aquatic Toxicity

PCB 77 is highly toxic to aquatic organisms. Studies have reported significant adverse effects on fish populations exposed to contaminated water sources. The compound's persistence in aquatic environments poses long-term risks to biodiversity and ecosystem health .

Bioaccumulation

Due to its lipophilic nature, PCB 77 tends to bioaccumulate in the fatty tissues of organisms. This accumulation can lead to higher concentrations in apex predators, resulting in biomagnification within food webs. Monitoring studies have shown elevated levels of PCBs in fish and wildlife from contaminated habitats .

Human Exposure Assessment

A study conducted in New Zealand assessed serum concentrations of various PCBs among different age groups. The findings indicated that PCB 77 levels increased with age, highlighting the cumulative exposure risk over time. The study emphasized the need for ongoing monitoring of POPs to evaluate public health risks effectively .

Remediation Efforts

Efforts to remediate sites contaminated with PCBs have included soil excavation and chemical treatment methods. For instance, a project in Alaska focused on removing PCB-laden soil from affected areas as part of a broader environmental cleanup initiative. This highlights the importance of addressing historical contamination to mitigate future exposure risks .

Data Table: Biological Effects of PCB 77

Propiedades

IUPAC Name |

1,2,3-trichloro-4-(4-chlorophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6Cl4/c13-8-3-1-7(2-4-8)9-5-6-10(14)12(16)11(9)15/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLDBTRJKXLKYTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C(C(=C(C=C2)Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6Cl4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3073474 | |

| Record name | 2,3,4,4'-Tetrachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3073474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33025-41-1 | |

| Record name | 2,3,4,4′-Tetrachlorobiphenyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33025-41-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | PCB-60 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033025411 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3,4,4'-Tetrachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3073474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,4,4'-TETRACHLOROBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GOZ3B4WZGW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.